2-Hydrazino-3,5-bis(trifluoromethyl)pyridine
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Overview
Description
“2-Hydrazino-3,5-bis(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C7H5F6N3 . It is a derivative of pyridine, which is a basic heterocyclic organic compound . The presence of fluorine and pyridine structure in its derivatives results in superior properties when compared to traditional compounds .
Synthesis Analysis
The synthesis of “2-Hydrazino-3,5-bis(trifluoromethyl)pyridine” and its derivatives is achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Molecular Structure Analysis
The molecular structure of “2-Hydrazino-3,5-bis(trifluoromethyl)pyridine” consists of a pyridine ring with two trifluoromethyl groups and one hydrazino group attached . The presence of these groups gives the compound its unique physical and chemical properties .
Scientific Research Applications
- Crop Protection : TFMP derivatives play a crucial role in protecting crops from pests. The first TFMP derivative introduced to the agrochemical market was fluazifop-butyl , and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names. Among these, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is particularly important . It serves as a chemical intermediate for the synthesis of several crop-protection products.
- Synthesis : 2,3,5-DCTF can be obtained by direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring .
- Market Approval : Five pharmaceutical products containing the TFMP moiety have been granted market approval, and several candidates are currently undergoing clinical trials .
- H-Bond Catalysts : The 3,5-bis(trifluoromethyl)phenyl motif derived from TFMP is ubiquitously used in H-bond catalysts, promoting organic transformations .
- Synthesis of Selinexor : The mechanism for producing selinexor (a drug used in cancer treatment) involves 3,5-bis(trifluoromethyl)benzonitrile as an intermediate. This compound reacts with N,N-dimethyl formamide dimethyl acetal to yield the imine, which is further utilized in selinexor synthesis .
Agrochemicals
Pharmaceuticals
Functional Materials
Chemical Intermediates
Future Directions
Mechanism of Action
Target of Action
Compounds with similar trifluoromethyl pyridine structures have been used in the synthesis of insect growth regulators (igrs) such as chlorfluazuron . These IGRs inhibit the growth of target insects at their larval stages .
Mode of Action
It’s worth noting that similar compounds act as insect growth regulators, inhibiting the growth of target insects at their larval stages .
Biochemical Pathways
It’s known that similar compounds, when used in the synthesis of certain pesticides, can affect the growth and development of insects .
Pharmacokinetics
The physicochemical properties of similar trifluoromethyl pyridine derivatives have been studied and are known to influence their bioavailability .
Result of Action
Similar compounds have been shown to have superior pest control properties when compared to traditional phenyl-containing insecticides .
properties
IUPAC Name |
[3,5-bis(trifluoromethyl)pyridin-2-yl]hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F6N3/c8-6(9,10)3-1-4(7(11,12)13)5(16-14)15-2-3/h1-2H,14H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXQTDKQYMHWPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)NN)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F6N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydrazino-3,5-bis(trifluoromethyl)pyridine |
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